8'-Hydroxyzearalanone
Description
8'-Hydroxyzearalanone is a 14-membered resorcyclic acid lactone (RAL) derivative first isolated from the marine-derived fungus Penicillium sp. by Yang et al. in 2008 . Structurally, it belongs to the β-resorcylic acid lactone family, characterized by a macrocyclic ring fused to a resorcinol moiety. The compound features a hydroxyl group at the 8' position on the lactone ring, distinguishing it from other zearalenone-related metabolites . Its discovery expanded the known diversity of fungal-derived RALs, which are notable for their bioactivities, including antimicrobial and cytotoxic properties .
Properties
Molecular Formula |
C18H24O6 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4S)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C18H24O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h8,10-11,14,20-22H,2-7,9H2,1H3/t11-,14?/m0/s1 |
InChI Key |
MCIYWNAGEOPYMI-ZSOXZCCMSA-N |
Isomeric SMILES |
C[C@H]1CC(CC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CC(CC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Synonyms |
8'-hydroxyzearalanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between 8'-hydroxyzearalanone and related RALs:
Notes:
- Zearalenone (ZEN) and its derivatives are primarily produced by Fusarium species and are associated with estrogenic effects in mammals .
- The saturation of the lactone ring in zearalanone (ZAN) and 2'-hydroxyzearalanol reduces their estrogenic activity compared to ZEN .
- Hydroxylation position significantly impacts bioactivity. For example, this compound’s hydroxyl group may influence its binding affinity to cellular targets compared to 5′-hydroxyzearalenol .
Antimicrobial Properties
- This compound: Limited direct data on antimicrobial activity, but related RALs from Penicillium spp. exhibit antifungal and antibacterial effects .
- Zearalenone (ZEN): Known for phytotoxic and mycotoxin properties but lacks significant antimicrobial activity .
- 5′-Hydroxyzearalenol: Demonstrated moderate antifungal activity against Candida albicans in vitro .
Cytotoxicity
- RALs, including this compound, show cytotoxic effects against cancer cell lines. For instance, marine-derived RALs from Penicillium spp. inhibit proliferation in human leukemia cells (IC₅₀: 10–20 μM) .
- Zearalenone derivatives are less cytotoxic but exhibit hormone-disrupting effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
